BenchChemオンラインストアへようこそ!

N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

Ligand design Physicochemical properties CNS drug discovery

N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide (CAS 886943-54-0) is a synthetic small-molecule oxalamide derivative with a molecular weight of 412.4 g/mol and the formula C20H24N6O4. The structure incorporates a 4-methylpiperazine ring, a pyridin-3-yl moiety, and a 4-nitrophenyl group linked through an oxalamide bridge.

Molecular Formula C20H24N6O4
Molecular Weight 412.45
CAS No. 886943-54-0
Cat. No. B2935785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
CAS886943-54-0
Molecular FormulaC20H24N6O4
Molecular Weight412.45
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CN=CC=C3
InChIInChI=1S/C20H24N6O4/c1-24-9-11-25(12-10-24)18(15-3-2-8-21-13-15)14-22-19(27)20(28)23-16-4-6-17(7-5-16)26(29)30/h2-8,13,18H,9-12,14H2,1H3,(H,22,27)(H,23,28)
InChIKeyAECOFYKKAMRGPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide (CAS 886943-54-0): Chemical Identity and Research-Grade Procurement Reference


N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide (CAS 886943-54-0) is a synthetic small-molecule oxalamide derivative with a molecular weight of 412.4 g/mol and the formula C20H24N6O4 [1]. The structure incorporates a 4-methylpiperazine ring, a pyridin-3-yl moiety, and a 4-nitrophenyl group linked through an oxalamide bridge [1]. This compound belongs to a class of piperazine-containing oxalamides that have been investigated as ligands for cannabinoid receptors (CB1/CB2) and as HIV entry inhibitors, though published pharmacological data specific to this exact compound are absent from the primary literature [2].

Why N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide Cannot Be Substituted with Generic Oxalamide Analogs: Structural Determinants of Target Engagement


Generic substitution within the oxalamide class is unreliable because minor structural modifications profoundly alter pharmacological profiles. In CB1 antagonist series, replacing the benzhydryl scaffold with a pyridin-3-yl group or changing the nitrophenyl substitution pattern shifts receptor binding from nanomolar potency (IC50 <100 nM) to inactive (Ki >1000 nM) [1]. The 4-methylpiperazine moiety in the target compound provides a tertiary amine that is critical for hydrogen bonding or ionic interactions, while the 4-nitrophenyl group confers electron-deficient character absent in non-nitrated analogs. Without head-to-head data on the exact compound, class-level SAR demonstrates that seemingly interchangeable piperazine-oxalamides exhibit divergent activity profiles, making informed selection based on structural identity essential [1].

Quantitative Differentiation Evidence for N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide: Comparative Data Against Closest Analogs


Structural Topology vs. Benzhydrylpiperazine Oxalamides: Impact on Predicted Physicochemical Space

In the absence of experimental affinity data for 886943-54-0, differentiation is established through structural topology comparison. The target compound replaces the lipophilic benzhydryl group found in potent CB1 oxalamides (e.g., compound 8e, IC50 = 58 nM) with a pyridin-3-yl moiety. Computed XLogP3-AA for the target is 0.9 versus >5 for benzhydryl analogs, indicating substantially lower lipophilicity [1]. This shift reduces predicted CNS penetration but may improve aqueous solubility and limit CYP450-mediated metabolism. The topological polar surface area (TPSA) of the target is 123 Ų, consistent with moderate cell permeability but below typical CNS drug limits [1].

Ligand design Physicochemical properties CNS drug discovery

Nitrophenyl Positional Isomer Differentiation: Implications for Electron Deficiency and Target Interaction

The target contains a 4-nitrophenyl group. Analogous oxalamide series with 2-nitrophenyl substitution (e.g., N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide) show altered hydrogen-bonding geometry due to intramolecular nitro-amide interactions . In piperazine CB1 antagonists, para-substituted electron-withdrawing groups on the phenyl ring consistently yield higher binding affinity than ortho or meta isomers, with para-nitro typically producing 5- to 20-fold lower Ki values relative to para-chloro [1]. Although the target compound lacks published Ki, its 4-nitro configuration positions it closer to the higher-affinity para-substitution paradigm than ortho-nitro analogs.

SAR Electron-withdrawing groups Receptor binding

Pyridine vs. Phenyl Core: Differential Hydrogen-Bonding Capacity and Metabolic Stability Predictions

The target's pyridin-3-yl group introduces a hydrogen-bond acceptor nitrogen absent in phenyl or p-tolyl analogs. In the oxalamide series, the pyridine nitrogen can form water-mediated hydrogen bonds with receptor residues or alter pKa of the adjacent tertiary amine, influencing both potency and selectivity [1]. Computed hydrogen bond acceptor count for the target is 7, one more than a phenyl analog (6), directly attributable to the pyridine ring [2]. Additionally, pyridine-containing compounds often exhibit improved aqueous solubility and reduced CYP2D6 inhibition compared to phenyl counterparts, though experimental verification for this scaffold is lacking.

Heterocycle SAR Metabolic stability Solubility

PI3K/AKT Pathway Selectivity vs. HIV Entry Inhibitor Profiles in Oxalamide Class

Oxalamide derivatives are reported to inhibit HIV entry (gp120 binding) with IC50 values in the low micromolar range (e.g., NBD-556, IC50 ~10 µM) and also modulate PI3K/AKT signaling [1]. The target compound's combination of a basic piperazine and a nitroaromatic moiety aligns with pharmacophore features of gp120 antagonists, yet its pyridin-3-yl substituent is absent from known HIV entry inhibitors. Published SAR indicates that replacing a phenyl ring with pyridine in gp120-targeting oxalamides either maintains or reduces activity, depending on the position [1]. Without direct assay data, differentiation from HIV entry chemotypes remains provisional but suggests a selectivity window if the compound is profiled against both targets.

Kinase inhibition HIV gp120 Polypharmacology

Recommended Application Scenarios for N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide Based on Structural Differentiation Evidence


Cannabinoid Receptor Tool Compound Screening with Reduced CNS Penetration Risk

Given its low computed XLogP3-AA (0.9) and moderate TPSA (123 Ų), this compound is suitable as a peripheral CB1/CB2 screening candidate where minimizing brain exposure is desired. Its pyridin-3-yl core differentiates it from highly lipophilic benzhydryl analogs (XLogP3-AA >5) and may reduce off-target CNS effects. Researchers procuring this compound for cannabinoid panel screening should compare it against rimonabant (CB1 Ki = 5.6 nM) and benzhydrylpiperazine oxalamides to assess peripheral vs. central selectivity [1].

Structure-Activity Relationship Expansion of Oxalamide gp120 Antagonists

The compound's 4-nitrophenyl and pyridin-3-yl combination fills an unexplored region of oxalamide gp120 antagonist SAR. NBD-556 and its analogs typically contain phenyl or substituted phenyl groups; the pyridine nitrogen may introduce new hydrogen-bonding interactions with the Phe43 cavity of gp120. Investigators should benchmark the compound against NBD-556 (IC50 ~10 µM) in a cell-based HIV entry assay to determine whether pyridine substitution improves potency or alters resistance profiles [2].

Physicochemical Property Profiling in Early-Stage Kinase Inhibitor Design

With a hydrogen bond acceptor count of 7 and a TPSA of 123 Ų, the compound occupies a favorable region of kinase inhibitor property space. The 4-nitrophenyl group may interact with the hinge region of kinases, while the 4-methylpiperazine provides a solubilizing basic center. Researchers can use this compound as a core scaffold for designing PI3K/AKT inhibitors, comparing its computed properties to idelalisib (XLogP3-AA = 3.4, TPSA = 103 Ų) to evaluate solubility and permeability trade-offs [1].

Quote Request

Request a Quote for N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.